![molecular formula C10H9F2NO B2613367 4-(1,1-Difluoro-2-hydroxypropan-2-yl)benzonitrile CAS No. 1509390-72-0](/img/structure/B2613367.png)
4-(1,1-Difluoro-2-hydroxypropan-2-yl)benzonitrile
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Description
4-(1,1-Difluoro-2-hydroxypropan-2-yl)benzonitrile is a chemical compound with the CAS Number: 1509390-72-0 . It has a molecular weight of 197.18 . The IUPAC name for this compound is 4-(1,1-difluoro-2-hydroxypropan-2-yl)benzonitrile .
Molecular Structure Analysis
The InChI code for 4-(1,1-Difluoro-2-hydroxypropan-2-yl)benzonitrile is 1S/C10H9F2NO/c1-10(14,9(11)12)8-4-2-7(6-13)3-5-8/h2-5,9,14H,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Scientific Research Applications
Optical Properties
This compound has been studied for its optical properties. It shows apparent two-photon fluorescence properties and its absorption section enhances with solvent polarity owing to the intramolecular charge transfer (ICT) process . The solvent-dependent relaxation process of excited TOND, which is affected by the ICT process, is analyzed by pump–probe and pump–dump–probe tests .
Light-Emitting Diodes (LEDs)
The aggregated TOND can be fabricated into an LED, whose emission peak is centered at 566 nm with the Commission Internationale de l’Eclairage chromaticity (CIE) coordinates of (0.47, 0.51) . Their radiative lifetime and photoluminescence quantum yield together decrease with increasing temperature, due to the activation of the non-radiative process at high temperatures .
Two-Photon Fluorescence Imaging
Organic molecules with hybridized local and charge transfer (HLCT) characters have attracted attention because of their potential in the field of two-photon fluorescence imaging . The monodisperse TOND shows apparent two-photon fluorescence properties .
properties
IUPAC Name |
4-(1,1-difluoro-2-hydroxypropan-2-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO/c1-10(14,9(11)12)8-4-2-7(6-13)3-5-8/h2-5,9,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UALBSNWCYMYVOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)(C(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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